N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

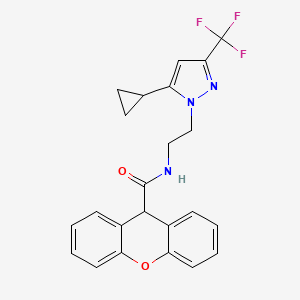

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide scaffold linked to a pyrazole moiety via an ethyl chain. The pyrazole ring is substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The xanthene core provides rigidity and planar aromaticity, which may enhance binding to biological targets, while the pyrazole and CF₃ groups contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O2/c24-23(25,26)20-13-17(14-9-10-14)29(28-20)12-11-27-22(30)21-15-5-1-3-7-18(15)31-19-8-4-2-6-16(19)21/h1-8,13-14,21H,9-12H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUQAKPRKKVJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step reaction sequence. Starting materials often include cyclopropyl derivatives and trifluoromethyl-substituted pyrazoles. Common synthetic strategies may involve:

Cyclopropanation reactions.

Nitration followed by reduction.

Pyrazole formation through condensation reactions.

Carboxamide formation through coupling reactions using reagents like carbodiimides.

Industrial Production Methods: For industrial-scale production, optimization of the reaction conditions is paramount. This often involves:

Utilization of continuous flow reactors to enhance efficiency and yield.

Development of robust purification techniques to ensure high-purity product.

Employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: To introduce or modify functional groups.

Reduction: To alter the oxidation state of specific functional groups.

Substitution: Particularly nucleophilic substitutions to introduce new functionalities.

Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like potassium permanganate or sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are typically dictated by the desired transformation and may range from ambient to elevated temperatures and pressures, often in the presence of catalysts.

Major Products: The major products of these reactions often include variously substituted derivatives, which can then be further functionalized or used directly in scientific applications.

Chemistry

As a ligand in coordination chemistry for the formation of metal complexes.

In organic synthesis as a building block for more complex molecules.

Biology

Potential use in biochemical assays to study enzyme interactions.

As a probe in cellular imaging due to its fluorescent xanthene moiety.

Medicine

Investigated for its potential as an anti-inflammatory agent.

Studied for its possible role in cancer treatment due to its unique structural features that might interact with specific molecular targets.

Industry

Utilized in the development of novel materials with specific electronic properties.

Employed in the production of specialty chemicals.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide interacts with biological molecules primarily through its pyrazole ring, which can form hydrogen bonds and pi-stacking interactions. Its mechanism often involves modulation of specific pathways related to inflammation and cell proliferation. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Core Structural Differences

The compound differs from carbazole-based analogs described in the evidence (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) in its central scaffold. While carbazole derivatives feature a fused tricyclic aromatic system, the xanthene core in the target compound is oxygen-containing and less electron-rich.

Substituent Effects

- Trifluoromethyl vs. Halogen/Methyl Groups : The CF₃ group on the pyrazole ring enhances electronegativity and lipophilicity compared to chloro, fluoro, or methyl substituents on carbazole analogs (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide). This may improve blood-brain barrier penetration or target binding affinity .

Bioactivity Profiles

For example, 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide derivatives demonstrated moderate antibacterial and antifungal activities in vitro, suggesting that amide-linked heterocycles are pharmacologically relevant . The xanthene-pyrazole compound’s bioactivity may diverge due to its distinct scaffold and substituents.

Data Table: Key Comparisons

Research Implications

The structural divergence between xanthene-pyrazole and carbazole derivatives highlights the need for targeted bioactivity studies. For instance, the trifluoromethyl group in the target compound could be leveraged in drug design for targets requiring high lipophilicity (e.g., kinase inhibitors). Conversely, carbazole analogs may remain preferable for antimicrobial applications .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be described by the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H15F3N4O |

| Molecular Weight | 357.76 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Notably, compounds containing the pyrazole moiety have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling.

Inhibition of Cyclooxygenase Enzymes

Research has indicated that derivatives of pyrazole can serve as selective inhibitors of COX-2. For instance, a study on sulfonamide-containing 1,5-diarylpyrazole derivatives demonstrated their efficacy in blocking COX-2 in vitro and in vivo, leading to reduced inflammation and pain . The structural similarity between these derivatives and this compound suggests a potential for similar inhibitory effects.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds similar to this compound. Key findings include:

- Anti-inflammatory Properties : Compounds with the pyrazole structure have shown significant anti-inflammatory effects through COX inhibition.

- Antitumor Activity : Some xanthene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Effects : Certain derivatives have demonstrated antimicrobial properties, which could be beneficial in treating infections.

Case Study 1: COX Inhibition

A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives for their COX inhibitory activity. The results indicated that modifications to the pyrazole ring significantly impacted the potency against COX-2, with some compounds showing IC50 values in the low micromolar range .

Case Study 2: Cytotoxicity against Cancer Cells

In another investigation, a series of xanthene derivatives were tested for their cytotoxic effects on human cancer cell lines. The results revealed that specific substitutions on the xanthene core enhanced cytotoxicity, indicating that this compound could also exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.